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molecular formula C20H29Cl2F3N4O3 B8442825 4-(4-Methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)(trifluoroacetyl)amino]benzoic acid dihydrochloride

4-(4-Methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)(trifluoroacetyl)amino]benzoic acid dihydrochloride

Cat. No. B8442825
M. Wt: 501.4 g/mol
InChI Key: DITRRGBVCXMMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029356B2

Procedure details

tert-Butyl 4-(4-methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)(trifluoroacetyl)amino]benzoate (1.18 g, 2.435 mmol) was dissolved in dry dichloromethane (3 mL) under nitrogen atmosphere. A 4 M solution of HCl in dioxane (9.1 mL, 36.4 mmol, 15 eq) was then added dropwise and the mixture was stirred for 1.5 hours. A sticky solid was formed. 5 more equivalents of HCl were added and the mixture was stirred for 2 more hours. The solid was filtered, washed with DCM (10 mL) and diethyl ether (10 mL) and dried under vacuum at 60° C. for 2 hours. 1.06 g of title compound were obtained as a beige powder (87% yield).
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:20]=[CH:19][C:11]([C:12]([O:14]C(C)(C)C)=[O:13])=[C:10]([N:21]([CH:28]3[CH2:33][CH2:32][N:31]([CH3:34])[CH2:30][CH2:29]3)[C:22](=[O:27])[C:23]([F:26])([F:25])[F:24])[CH:9]=2)[CH2:4][CH2:3]1.[ClH:35].O1CCOCC1>ClCCl>[ClH:35].[ClH:35].[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:20]=[CH:19][C:11]([C:12]([OH:14])=[O:13])=[C:10]([N:21]([CH:28]3[CH2:29][CH2:30][N:31]([CH3:34])[CH2:32][CH2:33]3)[C:22](=[O:27])[C:23]([F:25])([F:24])[F:26])[CH:9]=2)[CH2:4][CH2:3]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
CN1CCN(CC1)C1=CC(=C(C(=O)OC(C)(C)C)C=C1)N(C(C(F)(F)F)=O)C1CCN(CC1)C
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
9.1 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sticky solid was formed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 more hours
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with DCM (10 mL) and diethyl ether (10 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C. for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.Cl.CN1CCN(CC1)C1=CC(=C(C(=O)O)C=C1)N(C(C(F)(F)F)=O)C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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